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Compound of Interest

Compound Name: 4-Aminopyrimidine-5-carbonitrile

Cat. No.: B127032

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational
studies on 4-aminopyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal
chemistry. Due to the limited availability of direct theoretical data for this specific molecule in
publicly accessible literature, this document outlines the standard computational methodologies
and presents comparative data from closely related pyrimidine derivatives. This approach
offers valuable insights into the expected structural, vibrational, and electronic properties of 4-
aminopyrimidine-5-carbonitrile, serving as a foundational resource for further research and
in silico drug design.

Molecular Structure and Geometry

The initial and most fundamental step in theoretical analysis is the optimization of the molecular
geometry to find its most stable conformation (lowest energy state). Density Functional Theory
(DFT) is the most common quantum chemical method for this purpose, often employing the
B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p).[1][2] The optimized
geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

While specific optimized coordinates for 4-aminopyrimidine-5-carbonitrile are not readily
available, the general structure is well-established.[3] A diagram illustrating the molecular
structure and a standard atom numbering scheme is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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